3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 821009-89-6
VCID: VC20754661
InChI: InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
SMILES: COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

CAS No.: 821009-89-6

VCID: VC20754661

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile - 821009-89-6

Description

Overview of 3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile, also known by its CAS number 821009-89-6, is a chemical compound with the molecular formula C12_{12}
H10_{10}
N2_2
O2_2
and a molecular weight of 214.22 g/mol. This compound features an indole structure, which is significant in many biological contexts, particularly in medicinal chemistry due to its diverse pharmacological activities.

Synthesis and Reactions

The synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. Recent studies highlight the use of various methodologies for synthesizing similar compounds, including:

Knoevenagel Condensation

One prominent method involves the Knoevenagel condensation, where indole derivatives react with aldehydes to form β-cyanoacrylic acids, which can subsequently undergo further transformations to yield products like 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile .

Multi-component Reactions

Recent advancements have introduced multi-component reactions that enhance yield and efficiency, utilizing catalysts like piperidine or ionic liquids to facilitate the synthesis of indole derivatives .

Biological Activity and Applications

The biological significance of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile arises from its potential applications in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds related to this structure exhibit promising anticancer properties. For example, derivatives synthesized from similar indole frameworks have shown activity against various cancer cell lines .

Research Findings and Future Directions

Recent literature emphasizes the need for continued research into the synthesis and application of indole derivatives like 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile.

Recent Studies

Several studies have focused on optimizing synthetic routes to improve yields and reduce environmental impact through green chemistry approaches .

Potential Developments

Future research could explore:

  • Enhanced Biological Testing: Investigating the full spectrum of biological activities.

  • Structural Modifications: Modifying the compound's structure to enhance potency and selectivity against specific targets.

CAS No. 821009-89-6
Product Name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Standard InChI InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
Standard InChIKey RLSUMXJQBPJXFH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Synonyms 5-Methoxy-β-oxo-1H-indole-3-propanenitrile;
PubChem Compound 2763416
Last Modified Sep 14 2023

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